Differential Stability of 1-O-p-Coumaroyl-β-D-glucose in Food Matrices
In a comparative study of phenolic compound stability in black currant juice over one year, O-glucosides of hydroxycinnamic acids, which include 1-O-p-Coumaroyl-β-D-glucose, were found to be the most stable class. These O-glucosides degraded by 20-40% at room temperature, a significantly lower rate compared to other phenolic classes like O-acylglucoses and acyloxymethyleneglucosyloxybutenenitriles, and far superior to anthocyanins which lost over 90% under the same conditions [1].
| Evidence Dimension | Degradation after 1-year storage at room temperature |
|---|---|
| Target Compound Data | 20-40% degradation (for the class of O-glucosides of hydroxycinnamic acids) |
| Comparator Or Baseline | Anthocyanins: >90% loss; O-acylglucoses and other derivatives: greater degradation than O-glucosides |
| Quantified Difference | O-glucosides are significantly more stable than anthocyanins (at least 2x less degradation) and other hydroxycinnamic acid derivatives. |
| Conditions | Storage in black currant juice at ambient temperature for one year. |
Why This Matters
For applications in food science or natural product research, this superior stability translates to more reliable and consistent experimental outcomes during long-term studies or in formulations where degradation of other compounds is a confounding factor.
- [1] Mäkilä, L., Laaksonen, O., Alanne, A. L., Kortesniemi, M., Kallio, H., & Yang, B. (2016). Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. Journal of Agricultural and Food Chemistry, 64(22), 4584–4598. View Source
